(1,1'-Biphenyl)-2-ol, 3,3',4,4',5,5'-hexachloro-
Description
(1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- is a chlorinated biphenyl compound with the molecular formula C12H4Cl6 and a molecular weight of 360.878 g/mol . This compound is also known by other names such as 3,3’,4,4’,5,5’-Hexachlorobiphenyl and PCB 169 . It is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with various industrial applications.
Properties
CAS No. |
63527-88-8 |
|---|---|
Molecular Formula |
C12H4Cl6O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2,3,4-trichloro-6-(3,4,5-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H4Cl6O/c13-6-1-4(2-7(14)9(6)16)5-3-8(15)10(17)11(18)12(5)19/h1-3,19H |
InChI Key |
SASAWKFCSDRAGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2O)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of (1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- typically involves the chlorination of biphenyl. The reaction conditions for this process include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination of the biphenyl molecule .
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous chlorination of biphenyl in a reactor, followed by purification steps to isolate the desired hexachlorinated product.
Chemical Reactions Analysis
(1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation process typically results in the formation of chlorinated benzoic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. The reduction process leads to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur with this compound, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Scientific Research Applications
Environmental Monitoring and Analysis
PCBs are persistent organic pollutants that have been widely used in industrial applications. The hexachloro variant is particularly significant in environmental studies due to its stability and bioaccumulation potential.
- Detection Methods : Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to quantify PCBs in environmental samples. For example, a study utilized GC-MS to analyze maternal serum for hydroxylated metabolites of PCBs, highlighting the importance of monitoring these compounds in biological matrices to assess exposure levels .
- Impact Assessment : Research has shown that exposure to PCBs can exacerbate conditions such as hepatic steatosis and nonalcoholic fatty liver disease (NAFLD) in animal models. This underscores the need for continuous monitoring of PCB levels in both environmental and biological samples .
Toxicological Research
The toxicological profile of PCBs is a critical area of study due to their adverse health effects.
- Health Implications : Studies indicate that PCBs can induce liver tumors and disrupt metabolic processes. For instance, lifetime exposure to commercial PCB mixtures has been linked to liver tumors in female rodents . Moreover, investigations into the interaction between PCBs and lifestyle factors such as alcohol consumption have revealed that these compounds can worsen alcohol-associated liver disease (ALD) by altering lipid metabolism .
- Mechanisms of Toxicity : PCBs act through various mechanisms including activation of the aryl hydrocarbon receptor (AhR), which mediates many of their toxic effects. Understanding these pathways is essential for developing therapeutic strategies against PCB-induced toxicity .
Industrial Applications
Although the use of PCBs has been largely banned or restricted due to their toxic nature, they were historically utilized in several industrial applications.
- Electrical Equipment : PCBs were commonly used as dielectric fluids in capacitors and transformers due to their excellent insulating properties. However, their environmental persistence has led to significant regulatory scrutiny.
- Research Reagents : In some laboratory settings, specific PCB compounds are still used as reference standards for analytical methods aimed at detecting environmental contaminants .
Case Studies
Several case studies have highlighted the implications of PCBs on human health and the environment:
Regulatory Framework
Due to their hazardous nature, PCBs are subject to strict regulations globally. The United States Environmental Protection Agency (EPA) has established guidelines for the management and remediation of PCB-contaminated sites under the Toxic Substances Control Act (TSCA).
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- involves its interaction with cellular receptors and enzymes. It is known to bind to the aryl hydrocarbon receptor (AhR), which regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to AhR, the compound activates the receptor, leading to the transcription of genes that encode for enzymes such as cytochrome P450s. These enzymes are responsible for the metabolism and detoxification of xenobiotics .
Comparison with Similar Compounds
(1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- can be compared with other similar compounds in the PCB family, such as:
3,3’,4,4’,5-Pentachlorobiphenyl: This compound has one less chlorine atom and exhibits similar but less pronounced biological and chemical properties.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: This isomer has the same number of chlorine atoms but in different positions, leading to different chemical reactivity and biological effects.
3,3’,4,4’-Tetrachlorobiphenyl: With two fewer chlorine atoms, this compound is less toxic and has different environmental persistence compared to (1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro-.
The uniqueness of (1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- lies in its specific chlorination pattern, which influences its chemical reactivity, biological activity, and environmental behavior.
Biological Activity
Introduction
(1,1'-Biphenyl)-2-ol, 3,3',4,4',5,5'-hexachloro-, commonly referred to as hexachlorobiphenyl (HCBP), is a chlorinated biphenyl compound that has garnered attention due to its biological activity and potential implications for human health and environmental safety. This article reviews the biological activity of HCBP, examining its mechanisms of action, effects on various biological systems, and relevant case studies.
- Chemical Name : (1,1'-Biphenyl)-2-ol, 3,3',4,4',5,5'-hexachloro-
- CAS Number : 4371-21-5
- Molecular Formula : C12H6Cl6O
- Molecular Weight : 250.20 g/mol
HCBP exhibits biological activity primarily through its interactions with cellular pathways and molecular targets. The following mechanisms have been identified:
- Endocrine Disruption : HCBP can mimic or interfere with the action of hormones in the endocrine system. It binds to estrogen receptors and can disrupt normal hormonal signaling pathways.
- Oxidative Stress : The compound generates reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA and lipids.
- Neurotoxicity : HCBP has been shown to affect neuronal cells by altering neurotransmitter levels and inducing apoptosis in neuronal populations.
Antioxidant Activity
While HCBP is primarily recognized for its toxicological effects, some studies suggest it may exert antioxidant activity under specific conditions. Its phenolic structure allows it to scavenge free radicals, potentially mitigating oxidative damage in certain biological contexts.
Cytotoxicity
Numerous studies have reported the cytotoxic effects of HCBP on various cell lines. The following table summarizes key findings from selected research articles:
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| HepG2 | 10 µM | Induction of apoptosis | |
| PC12 | 25 µM | Decreased cell viability | |
| HeLa | 50 µM | Increased ROS production |
Case Studies
-
Neurotoxic Effects in Animal Models
- A study conducted on rats exposed to HCBP revealed significant neurobehavioral deficits and alterations in neurotransmitter levels. The findings indicated that chronic exposure led to long-term cognitive impairments.
-
Endocrine Disruption in Wildlife
- Research on aquatic organisms exposed to HCBP demonstrated altered reproductive behaviors and developmental abnormalities. These findings highlight the potential ecological impact of HCBP contamination in natural water bodies.
-
Human Health Implications
- Epidemiological studies have linked exposure to hexachlorobiphenyls with increased risks of certain cancers and reproductive issues in humans. These studies underscore the need for further investigation into the health effects of HCBP exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
